molecular formula C16H8Cl2N2 B6312246 2,3-Bis(4-chlorophenyl)-2-butenedinitrile CAS No. 4591-17-7

2,3-Bis(4-chlorophenyl)-2-butenedinitrile

Cat. No.: B6312246
CAS No.: 4591-17-7
M. Wt: 299.2 g/mol
InChI Key: JUYWCUVBBRWOOO-NXVVXOECSA-N
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Description

2,3-Bis(4-chlorophenyl)-2-butenedinitrile is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)-2-butenedinitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-chlorophenyl)-2-butenedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2,3-Bis(4-chlorophenyl)-2-butenedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)-2-butenedinitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

  • 2,3-Bis(4-bromophenyl)-2-butenedinitrile
  • 2,3-Bis(4-methylphenyl)-2-butenedinitrile
  • 2,3-Bis(4-nitrophenyl)-2-butenedinitrile

Comparison: Compared to its analogs, 2,3-Bis(4-chlorophenyl)-2-butenedinitrile is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to participate in various chemical reactions.

Properties

IUPAC Name

(Z)-2,3-bis(4-chlorophenyl)but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYWCUVBBRWOOO-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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